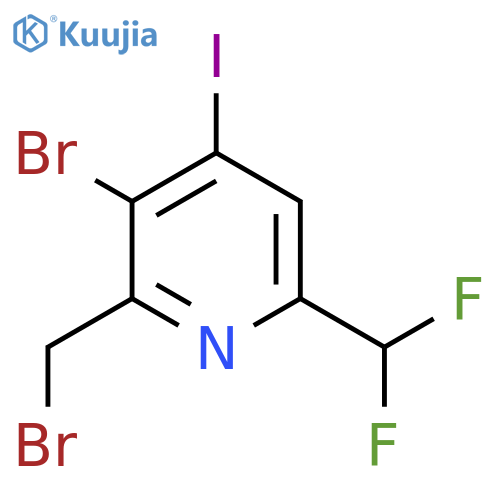

Cas no 1805241-37-5 (3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine)

1805241-37-5 structure

商品名:3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine

CAS番号:1805241-37-5

MF:C7H4Br2F2IN

メガワット:426.822639465332

CID:4862180

3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine

-

- インチ: 1S/C7H4Br2F2IN/c8-2-5-6(9)3(12)1-4(13-5)7(10)11/h1,7H,2H2

- InChIKey: FVESUDFUVZEWMJ-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(F)F)N=C(CBr)C=1Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 12.9

3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058801-1g |

3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine |

1805241-37-5 | 97% | 1g |

$1,504.90 | 2022-04-01 |

3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1805241-37-5 (3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-4-iodopyridine) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量